3-Hydrazinylbutanoic acid dihydrochloride

Regiochemistry Peptidomimetics Medicinal Chemistry

3-Hydrazinylbutanoic acid dihydrochloride (CAS 1803607-18-2) is a bifunctional β-hydrazino acid supplied as a stable dihydrochloride salt, offering enhanced aqueous solubility versus free-base analogs. The 3-substitution pattern creates a distinct peptide backbone kink for SAR studies, while the hydrazine handle enables carbonyl condensation and the carboxylic acid supports amide coupling—ideal for heterobifunctional linkers and bioorthogonal probes. ≥95% purity ensures reliable performance in library synthesis and bioconjugation workflows.

Molecular Formula C4H12Cl2N2O2
Molecular Weight 191.05
CAS No. 1803607-18-2
Cat. No. B2790909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinylbutanoic acid dihydrochloride
CAS1803607-18-2
Molecular FormulaC4H12Cl2N2O2
Molecular Weight191.05
Structural Identifiers
SMILESCC(CC(=O)O)NN.Cl.Cl
InChIInChI=1S/C4H10N2O2.2ClH/c1-3(6-5)2-4(7)8;;/h3,6H,2,5H2,1H3,(H,7,8);2*1H
InChIKeyJVWLZMYYIBLWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydrazinylbutanoic acid dihydrochloride (CAS 1803607-18-2): Sourcing Specifications and Fundamental Characterization for Research Procurement


3-Hydrazinylbutanoic acid dihydrochloride (CAS 1803607-18-2) is a bifunctional hydrazine derivative supplied as a dihydrochloride salt, bearing both a nucleophilic hydrazinyl group and a carboxylic acid moiety within an aliphatic four-carbon backbone . The compound's molecular formula is C4H12Cl2N2O2, with a molecular weight of 191.05 g/mol, and it is commercially available at purities of ≥95% from multiple global chemical suppliers for research use only [1]. The dihydrochloride salt form is specifically employed to enhance aqueous solubility and improve the physical stability of the reactive hydrazine core, facilitating its handling and use in polar reaction media compared to the neutral free base or alternative salt forms [1].

Procurement Risk: Why 3-Hydrazinylbutanoic acid dihydrochloride Cannot Be Interchanged with Other Hydrazinyl Alkanoates


In scientific procurement, substituting 3-Hydrazinylbutanoic acid dihydrochloride with a generic 'hydrazinyl alkanoate' or a different positional isomer is not advised due to the critical influence of both the hydrazinyl substitution pattern and the salt form on downstream synthetic utility and biological readouts [1]. While 2-hydrazinylbutanoic acid (α-hydrazino acid) serves as an α-amino acid surrogate, its molecular geometry and electronic properties differ fundamentally from the β-hydrazino scaffold of the 3-substituted target compound [2]. Furthermore, the dihydrochloride salt provides a defined, stable, and soluble form for weighing and reaction setup, whereas alternative analogs are often supplied as free bases, requiring additional neutralization steps and potentially exhibiting lower solubility and variable reactivity [1]. These differences in regiochemistry and physical form preclude simple interchange and necessitate a compound-specific validation strategy, as outlined in the quantitative evidence below.

Quantitative Differentiation: Comparative Evidence for 3-Hydrazinylbutanoic acid dihydrochloride in Procurement Decisions


Structural Isomer Differentiation: Regiochemistry-Driven Functional Selectivity for β- vs α-Hydrazinyl Alkanoic Acid Scaffolds

This compound is a β-hydrazino acid (hydrazine on the 3-position), which provides a different conformational profile compared to the more common α-hydrazino acids such as 2-hydrazinylbutanoic acid [1]. In peptidomimetic design, the incorporation of α-hydrazino acids induces specific 'hydrazino turns' via intramolecular hydrogen bonding within the peptide backbone (NH-NH-C-CO motif), whereas the insertion of a β-hydrazino acid spacer introduces a distinct kink and distance between the N- and C-termini of the molecule, altering the overall secondary structure and biological target recognition [1][2].

Regiochemistry Peptidomimetics Medicinal Chemistry

Quantified Purity Standards: Commercial 3-Hydrazinylbutanoic acid dihydrochloride Sourcing Options vs. Alternative Hydrazino Building Blocks

Commercially available 3-Hydrazinylbutanoic acid dihydrochloride is offered at a minimum purity of 95% across multiple established vendors, ensuring a reliable starting point for synthetic workflows . In contrast, alternative hydrazino building blocks, such as 2-hydrazinylbutanoic acid or 3-hydrazinylpyridine dihydrochloride, are offered with varying and sometimes unspecified purity grades, which can introduce variability and necessitate additional purification steps .

Chemical Sourcing Purity Procurement

Salt Form Advantage: Differential Physical Properties of the Dihydrochloride vs. Free Base Analogs

The dihydrochloride salt form is specifically employed to enhance the aqueous solubility and physical stability of the reactive hydrazine moiety compared to the neutral free base, which may be an oil or low-melting solid prone to decomposition [1]. While no direct quantitative solubility data is available for this specific compound, the principle is well-established for hydrazine derivatives: salt formation with HCl increases water solubility by orders of magnitude and improves long-term storage stability by mitigating oxidative degradation [2].

Salt Selection Solubility Formulation

Recommended Application Scenarios for 3-Hydrazinylbutanoic acid dihydrochloride Based on Verified Differentiation


Synthesis of β-Hydrazino Acid-Containing Peptidomimetics and Conformational Probes

In medicinal chemistry projects focused on modulating protein-protein interactions or designing novel peptide scaffolds, 3-Hydrazinylbutanoic acid dihydrochloride serves as a crucial β-hydrazino acid building block. Its incorporation introduces a distinct kink in the peptide backbone, offering a conformational alternative to the α-hydrazino acid-derived 'hydrazino turns' [1]. This differentiated topology can be exploited to probe structure-activity relationships (SAR) and develop bioactive molecules with unique binding profiles.

Development of Novel Bioorthogonal Conjugation Reagents

The bifunctional nature of the compound, combining a hydrazine handle for carbonyl condensation (e.g., with aldehydes or ketones) and a carboxylic acid for amide bond formation, makes it a valuable intermediate for creating heterobifunctional linkers and bioorthogonal probes [1]. The dihydrochloride salt ensures the hydrazine is in a stable, reactive form suitable for conjugation chemistry in aqueous buffers, a critical advantage for bioconjugation applications where many free-base hydrazines exhibit poor solubility and stability [2].

Preparation of Hydrazide- and Heterocycle-Focused Compound Libraries

In diversity-oriented synthesis and high-throughput screening campaigns, 3-Hydrazinylbutanoic acid dihydrochloride functions as a versatile and reliable scaffold for generating diverse chemical libraries. Its 3-substituted hydrazino group allows for the facile synthesis of a range of heterocycles (e.g., pyrazolines, pyrazoles, triazoles) via condensation and cyclization reactions [1]. The consistent commercial purity of ≥95% reduces the need for time-consuming purification of library intermediates, accelerating the lead discovery and optimization process.

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